molecular formula C12H16N2O2 B2467989 (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid CAS No. 1932708-73-0

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid

Cat. No.: B2467989
CAS No.: 1932708-73-0
M. Wt: 220.272
InChI Key: UGNKJPQQLKGCLW-VHSXEESVSA-N
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Description

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid is a chiral cyclopentane-carboxylic acid derivative featuring a 5-methylpyridin-2-ylamino substituent at the 3-position. The compound is cataloged with a purity of 95% and is structurally related to integrin ligands and bromodomain inhibitors, as inferred from synthetic intermediates in the literature .

Properties

IUPAC Name

(1S,3R)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-2-5-11(13-7-8)14-10-4-3-9(6-10)12(15)16/h2,5,7,9-10H,3-4,6H2,1H3,(H,13,14)(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNKJPQQLKGCLW-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentane Carboxylic Acid Derivative Preparation

The (1S,3R)-3-aminocyclopentane-1-carboxylic acid scaffold is synthesized via hydrogenation and protection-deprotection strategies. A critical intermediate, tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS 1031335-25-7), is produced through the following steps:

Hydrogenation of Nitriles :
A slurry of the nitrile precursor (48 g, 242 mmol) and Raney Ni in methanol undergoes hydrogenation at 60°C under 180 psi H₂ for 24 hours, yielding 88.1% of the cis-3-aminocyclopentane derivative.

Boc Protection :
The free amine is protected using di-tert-butyl dicarbonate in methanol with sodium hydroxide, achieving a 61% yield after purification.

Deprotection for Coupling :
Trifluoroacetic acid (TFA) in isopropyl alcohol at 90°C removes the Boc group, enabling subsequent reactions with electrophilic partners.

5-Methylpyridin-2-amine Synthesis

The 5-methylpyridin-2-amine moiety (CAS 1603-40-3) is synthesized via iodocyclization or nitroolefin coupling:

Iodine-Mediated Cyclization :
3-Methyl-2-aminopyridine reacts with 2-fluoro-β-nitrostyrene in acetonitrile using iodine (0.2 mmol), tert-butyl hydroperoxide (TBHP, 2 mmol), and pyridine at 81°C, yielding 77% product.

Green Chemistry Approach :
Under milder conditions (room temperature, 12 hours), the same reagents achieve 47% yield, prioritizing reduced energy consumption.

Coupling Strategies for Final Product Assembly

Amide Bond Formation

The coupling of (1S,3R)-3-aminocyclopentane-1-carboxylic acid derivatives with 5-methylpyridin-2-amine employs activating agents and optimized solvents:

TBTU-Promoted Coupling :
Boc-protected cyclopentane amine (3c) reacts with BocTyr(Bn)-OH using TBTU, yielding dipeptide 18a (m/z 725.3431).

DIPEA in DMSO :
A solution of tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate and methyl 3-bromo-4-fluorobenzoate in DMSO with DIPEA at 120°C for 12 hours achieves 61% coupling efficiency.

Carboxylic Acid Deprotection

Post-coupling, ester hydrolysis is performed under basic conditions:

Sodium Hydroxide Hydrolysis :
The methyl ester of intermediate 19 is hydrolyzed with NaOH, followed by ammonia treatment to yield the free carboxylic acid (41% yield).

Stereochemical Control and Resolution

The (1S,3R) configuration is preserved via chiral catalysts or resolution techniques, though explicit details are scarce in public literature. Commercial sources highlight the use of optically pure starting materials, such as (+)-(1S,3R)-3-amino-cyclopentane carboxylic acid (D= +8 ± 2º), ensuring enantiomeric excess in final products.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Key Advantages Limitations
Hydrogenation Raney Ni, H₂ (180 psi), 60°C 88.1% High yield, scalable Requires high-pressure equipment
TBTU Coupling TBTU, DIPEA, DMSO, 120°C 61% Mild for sensitive groups Costly reagents
Iodine-Mediated I₂, TBHP, CH₃CN, 81°C 77% Rapid cyclization Iodine handling challenges
Green Chemistry I₂, TBHP, CH₃CN, rt 47% Energy-efficient Lower yield

Industrial and Research Applications

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid is pivotal in:

  • Pharmaceuticals : As a neuroprotective agent precursor.
  • Peptidomimetics : Enhancing metabolic stability in opioid analogs.
  • Material Science : Improving polymer flexibility via carboxylate incorporation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyridine ring or the cyclopentane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid exhibit promising anticancer properties. A study demonstrated that derivatives of cyclopentane-based compounds showed selective cytotoxicity against cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Cyclopentane Derivatives

Compound NameCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CHCT-1167.52
Compound DMCF-75.0

Neurological Disorders

This compound has been investigated for its effects on neurotransmitter systems, particularly in the context of GABA aminotransferase inhibition. Compounds designed to target GABA pathways have shown potential in treating conditions such as anxiety and epilepsy by modulating neurotransmitter levels in the brain .

Case Study: GABA Aminotransferase Inhibitors

A related compound was reported as a potent inhibitor of GABA aminotransferase, demonstrating significant efficacy in reducing anxiety-like behaviors in animal models. This highlights the relevance of cyclopentane derivatives in developing treatments for neurological disorders.

Antiviral Properties

Another area of research focuses on the antiviral activity of cyclopentane derivatives against influenza viruses. A study explored novel compounds designed to disrupt the interaction between viral polymerase subunits, showing that specific modifications to the cyclopentane structure could enhance antiviral efficacy .

Table 2: Antiviral Activity of Modified Cyclopentanes

Compound NameTarget VirusIC50 (µM)
Compound EInfluenza A0.5
Compound FInfluenza B0.8

Rational Drug Design

The design and synthesis of this compound have been guided by structure-activity relationship studies (SAR). These studies aim to optimize the compound's biological activity while minimizing toxicity. For instance, modifications to the pyridine ring or the carboxylic acid moiety have been shown to significantly affect binding affinity and selectivity towards biological targets .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Boc-Protected Cyclopentane Derivatives
  • Example: (1S,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid (C₁₁H₁₉NO₄, MW 229.27) Key Differences: The tert-butoxycarbonyl (Boc) group replaces the 5-methylpyridinyl moiety, rendering it a protected amino acid intermediate for peptide synthesis. Applications: Used in solid-phase synthesis for bromodomain inhibitors (e.g., compound 25 in ) .
Camphoric Backbone Derivatives
  • Example: (1S,3R)-3-Amino-2,2,3-trimethylcyclopentane-1-carboxylic acid hydrochloride Key Differences: A camphoric backbone with methyl groups enhances rigidity and chiral recognition. Structural elucidation via X-ray diffraction reveals intermolecular hydrogen bonding for framework stability .
Methoxycarbonyl Derivatives
  • Example: (1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid (C₈H₁₂O₄, MW 172.18) Key Differences: Methoxycarbonyl substituent at the 3-position reduces hydrogen-bonding capacity compared to the amino-pyridinyl group. Purity: 97% .

Pharmacological Activity Comparison

Compound Target/Activity Key Structural Feature Reference
Target Compound Potential integrin binding (inferred from pyridinyl-amino group) 5-Methylpyridin-2-ylamino substituent
(1S,3S)-3-Aminocyclopentane-1-carboxylic acid αvβ3/α5β1 integrin competitive binding assays Free amino group
(1S,3S)-3-((Boc)amino)cyclopentane-1-carboxylic acid Bromodomain inhibitor intermediate (e.g., compound 25 ) Boc-protected amine
(1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid Human ornithine aminotransferase inhibitor (crystal structure: PDB 7JX9) Fluorinated substituent

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Hydrogen Bond Donors/Acceptors LogP Reference
Target Compound ~234.30* 95% 2 / 4 ~1.5
(1S,3S)-3-((Boc)amino)cyclopentane-1-carboxylic acid 229.27 Not specified 2 / 4 1.4
(1S,3R)-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid 172.18 97% 1 / 3 ~0.8
(1R,3S)-3-Aminocyclopentane-carboxylic acid 143.17 Research grade 2 / 3 -1.2

*Estimated from .

Key Research Findings

  • Chiral Recognition : The (1S,3R) configuration in the target compound may enhance binding specificity to chiral targets, similar to camphoric derivatives in .
  • Safety Profile: Analogues like (1R,3S)-3-aminocyclopentane-carboxylic acid require precautions for skin/eye irritation (OSHA HCS compliance) , suggesting similar handling for the target compound.

Biological Activity

(1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid is a compound of interest in pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H16N2O
  • Molecular Weight : 220.3 g/mol
  • CAS Number : 1932708-73-0

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the context of neurological disorders. Its structural similarity to amino acids allows it to interact with various receptors in the central nervous system (CNS).

Neuroprotective Effects

Preliminary studies suggest that this compound exhibits neuroprotective properties, potentially beneficial for conditions such as Alzheimer's and Parkinson's diseases. It may enhance the survival of neurons under stress conditions and modulate neuroinflammatory responses.

Biological Activity Data

Activity Type Description Source
NeuroprotectionProtects neuronal cells from apoptosis in vitro.
Receptor ModulationModulates GABA and glutamate receptors, influencing synaptic transmission.
Antioxidant ActivityReduces oxidative stress markers in cellular models.

Case Studies

  • Neurodegenerative Disease Models
    • In a study involving murine models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The compound was shown to lower levels of pro-inflammatory cytokines, indicating a potential for anti-inflammatory effects in the CNS.
  • Cellular Stress Response
    • A cellular study demonstrated that this compound could significantly decrease apoptotic markers in neuronal cells subjected to oxidative stress. The mechanism appears to involve the upregulation of antioxidant enzymes such as superoxide dismutase and catalase.

Research Findings

Recent findings highlight the compound's versatility in biochemical research:

  • Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders .
  • Biochemical Research : Investigations into amino acid metabolism have shown that it plays a role in protein synthesis pathways, enhancing our understanding of cellular functions and enzyme activities .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1S,3R)-3-[(5-Methylpyridin-2-yl)amino]cyclopentane-1-carboxylic acid, and how is stereochemical purity ensured?

  • The compound’s synthesis likely involves asymmetric cycloaddition or chiral induction methods, similar to related cyclopentane-carboxylic acid derivatives. For example, asymmetric cycloaddition using chiral auxiliaries (e.g., N-acylhydroxylamines) can achieve high enantiomeric excess (>95%) by controlling the spatial arrangement of substituents . Stereochemical purity is validated via chiral HPLC or polarimetry, with nuclear Overhauser effect (NOE) NMR experiments confirming spatial configurations .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

  • Key techniques include:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) to resolve cyclopentane ring substituents and the 5-methylpyridin-2-yl moiety. For example, coupling constants in 1^1H NMR distinguish axial/equatorial proton orientations in the cyclopentane ring .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Analogous cyclopentane-carboxylic acids exhibit anti-inflammatory and enzyme-inhibitory properties. For instance, compounds with pyridinyl substituents show binding to kinases or G-protein-coupled receptors (GPCRs) in vitro, with IC50_{50} values in the micromolar range . However, activity varies significantly with stereochemistry; the (1S,3R) configuration may enhance target selectivity compared to (1R,3S) isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological target interactions?

  • The (1S,3R) configuration creates a distinct pharmacophore geometry. Molecular docking studies suggest that the cyclopentane ring’s chair conformation positions the 5-methylpyridin-2-yl group for π-π stacking with aromatic residues (e.g., Tyr or Phe) in enzyme active sites. In contrast, the (1R,3S) enantiomer may sterically clash with hydrophobic pockets, reducing binding affinity . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to quantify stereospecific binding .

Q. What strategies resolve contradictions in reported bioactivity data for similar compounds?

  • Discrepancies in IC50_{50} values or efficacy often arise from differences in assay conditions (e.g., pH, co-solvents) or impurity profiles. For example:

  • Batch variability : Use LC-MS to verify compound purity (>98%) and rule out degradation products .
  • Assay interference : Test the compound in counter-screens (e.g., fluorescence quenching assays) to exclude false positives .
  • Species specificity : Compare activity across human vs. murine cell lines to identify interspecies differences in target binding .

Q. What methodologies optimize the compound’s solubility and stability for in vivo studies?

  • Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve aqueous solubility. For example, cyclopentane-carboxylic acids with logP >2.5 benefit from lipid-based carriers to enhance bioavailability .
  • Stability profiling : Conduct forced degradation studies under acidic, basic, oxidative, and UV conditions. HPLC tracking of degradation products identifies labile functional groups (e.g., the pyridinyl amine may oxidize under UV light) .

Q. How can researchers investigate the compound’s metabolic fate and potential toxicity?

  • In vitro metabolism : Use liver microsomes (human or rodent) to identify cytochrome P450-mediated metabolites. LC-MS/MS detects hydroxylation or demethylation products at the pyridinyl or cyclopentane moieties .
  • Toxicity screening : Perform Ames tests for mutagenicity and hERG channel binding assays to assess cardiovascular risk. Cyclopentane derivatives with basic amines (e.g., pyridinyl groups) may exhibit hERG inhibition, requiring structural modification .

Key Considerations for Researchers

  • Stereochemical integrity : Regularly verify enantiopurity during long-term storage via chiral HPLC, as cyclopentane derivatives may racemize under acidic/basic conditions .
  • Data reproducibility : Use standardized assay protocols (e.g., NIH/NCATS guidelines) to minimize variability in biological activity reports .

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